molecular formula C17H15N3O3 B5053655 2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-4-ylmethyl)propanamide CAS No. 5649-64-9

2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B5053655
CAS No.: 5649-64-9
M. Wt: 309.32 g/mol
InChI Key: NYIWCVJJVGLUSE-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-4-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of amides It features a phthalimide moiety and a pyridine ring, which are common structural motifs in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-4-ylmethyl)propanamide typically involves the following steps:

    Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the phthalimide intermediate.

    Formation of the Amide Bond: The final step involves coupling the phthalimide-pyridine intermediate with a propanoic acid derivative under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the phthalimide moiety, potentially converting it to a phthalamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Phthalamide derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-4-ylmethyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-4-ylmethyl)propanamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it functions as a receptor ligand, it could modulate receptor activity by mimicking or blocking the natural ligand.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A simpler analog that lacks the pyridine ring.

    N-(pyridin-4-ylmethyl)propanamide: A compound that lacks the phthalimide moiety.

    Thalidomide: A well-known drug with a similar phthalimide structure but different substituents.

Uniqueness

2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-4-ylmethyl)propanamide is unique due to the combination of the phthalimide and pyridine moieties, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11(15(21)19-10-12-6-8-18-9-7-12)20-16(22)13-4-2-3-5-14(13)17(20)23/h2-9,11H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIWCVJJVGLUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=NC=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386293
Record name 2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-4-ylmethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5649-64-9
Record name 2-(1,3-dioxoisoindol-2-yl)-N-(pyridin-4-ylmethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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